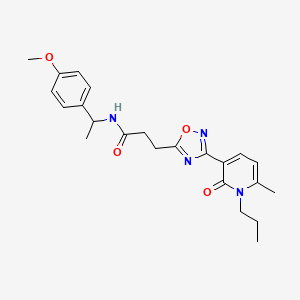![molecular formula C16H17NO5S B7701984 methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)
methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a derivative of the nonsteroidal anti-inflammatory drug, mefenamic acid, and has been shown to exhibit a variety of biological activities.
作用机制
The exact mechanism of action of methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by this compound results in the anti-inflammatory and analgesic effects of the compound. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the expression of COX-2, which is upregulated in various inflammatory diseases and cancers. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
实验室实验的优点和局限性
Methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to exhibit a variety of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments using this compound.
未来方向
There are several future directions for research on methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate. One potential direction is to investigate the use of this compound as a potential anticancer agent. This compound has been shown to induce apoptosis in cancer cells, and further studies could explore its potential use in combination with other anticancer agents. Another potential direction is to investigate the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies could explore the mechanism of action of this compound and its potential targets, which could lead to the development of more effective and specific drugs.
合成方法
The synthesis of methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate involves the reaction of mefenamic acid with benzylsulfonyl chloride and 2-methylphenol in the presence of a base. The reaction occurs in two steps, with the first step involving the formation of the benzylsulfonamide intermediate, which is then reacted with 2-methylphenol to form the final product, this compound.
科学研究应用
Methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate has been extensively used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the treatment of various infections.
属性
IUPAC Name |
methyl 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-10-14(8-9-15(12)22-11-16(18)21-2)23(19,20)17-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCITHJHYUNOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

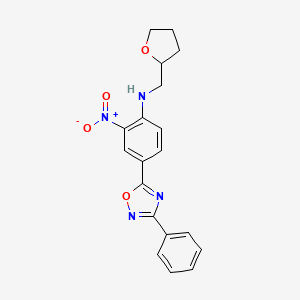
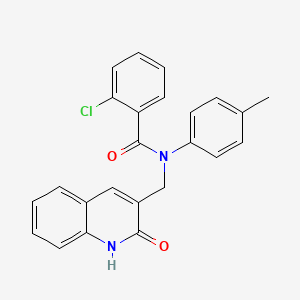
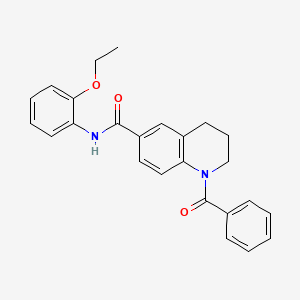
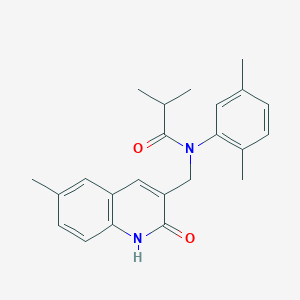
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
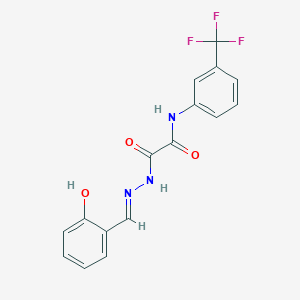
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)

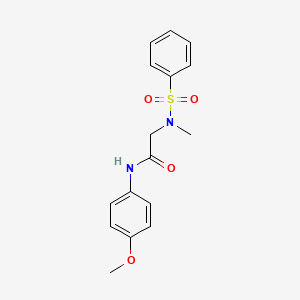
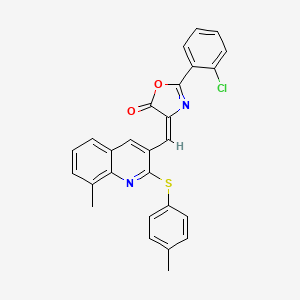
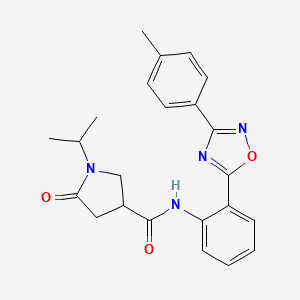
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
